2'-Deschloro-2'-hydroxy Dasatinib 2'-Deschloro-2'-hydroxy Dasatinib 2’-Deschloro-2’-hydroxy Dasatinib is a Dasatinib derivative.
Brand Name: Vulcanchem
CAS No.: 1159977-25-9
VCID: VC0193333
InChI: InChI=1S/C22H27N7O3S/c1-14-4-3-5-16(31)20(14)27-21(32)17-13-23-22(33-17)26-18-12-19(25-15(2)24-18)29-8-6-28(7-9-29)10-11-30/h3-5,12-13,30-31H,6-11H2,1-2H3,(H,27,32)(H,23,24,25,26)
SMILES: CC1=C(C(=CC=C1)O)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO
Molecular Formula: C22H27N7O3S
Molecular Weight: 469.56

2'-Deschloro-2'-hydroxy Dasatinib

CAS No.: 1159977-25-9

Cat. No.: VC0193333

Molecular Formula: C22H27N7O3S

Molecular Weight: 469.56

Purity: > 95%

* For research use only. Not for human or veterinary use.

2'-Deschloro-2'-hydroxy Dasatinib - 1159977-25-9

Specification

CAS No. 1159977-25-9
Molecular Formula C22H27N7O3S
Molecular Weight 469.56
IUPAC Name 2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-hydroxy-6-methylphenyl)-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C22H27N7O3S/c1-14-4-3-5-16(31)20(14)27-21(32)17-13-23-22(33-17)26-18-12-19(25-15(2)24-18)29-8-6-28(7-9-29)10-11-30/h3-5,12-13,30-31H,6-11H2,1-2H3,(H,27,32)(H,23,24,25,26)
SMILES CC1=C(C(=CC=C1)O)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO

Introduction

Chemical Properties and Structure

Chemical Identification

2'-Deschloro-2'-hydroxy Dasatinib possesses distinct chemical properties that differentiate it from the parent compound Dasatinib . The following table provides a comprehensive overview of its chemical characteristics:

PropertyValue
Chemical Name2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-hydroxy-6-methylphenyl)-1,3-thiazole-5-carboxamide
CAS Number1159977-25-9
Molecular FormulaC22H27N7O3S
Molecular Weight469.56 g/mol
SMILESCc1nc(Nc2ncc(s2)C(=O)Nc3c(C)cccc3O)cc(n1)N4CCN(CCO)CC4
InChIInChI=1S/C22H27N7O3S/c1-14-4-3-5-16(31)20(14)27-21(32)17-13-23-22(33-17)26-18-12-19(25-15(2)24-18)29-8-6-28(7-9-29)10-11-30/h3-5,12-13,30-31H,6-11H2,1-2H3,(H,27,32)(H,23,24,25,26)

Structural Features

The molecular structure of 2'-Deschloro-2'-hydroxy Dasatinib is characterized by the following key components :

  • A central thiazole ring that serves as a core structural element

  • A piperazine moiety with a 2-hydroxyethyl substituent

  • A 2-hydroxy-6-methylphenyl group (replacing the 2-chloro-6-methylphenyl group found in Dasatinib)

  • A 2-methylpyrimidine component linking the thiazole and piperazine sections

This unique structural arrangement, particularly the hydroxyl substitution at the 2' position instead of chlorine, potentially alters the binding characteristics of the molecule with its target kinases .

Mechanism of Action

Primary Targets

2'-Deschloro-2'-hydroxy Dasatinib, like its parent compound, functions primarily as a multi-kinase inhibitor . Based on structural similarities to Dasatinib, it is believed to target several tyrosine kinases, with its primary targets including:

  • BCR-ABL tyrosine kinase (the fusion protein product of the Philadelphia chromosome)

  • SRC family kinases (SFKs) including SRC, LCK, YES, and FYN

  • c-KIT receptor tyrosine kinase

  • EPHA2 (ephrin type-A receptor 2)

  • PDGFRβ (platelet-derived growth factor receptor beta)

Binding Mechanism

Experimental studies involving similar Dasatinib derivatives indicate that modifications at the 2' position can extend the binding interaction from the traditional ATP-binding pocket to include more diverse regions of the kinase structure, potentially leading to enhanced selectivity profiles .

Pharmacological Profile

The pharmacological profile of 2'-Deschloro-2'-hydroxy Dasatinib is largely inferred from studies on Dasatinib, with specific modifications expected due to the structural differences .

Pharmacokinetics

While specific pharmacokinetic data for 2'-Deschloro-2'-hydroxy Dasatinib is limited, the following characteristics are anticipated based on its structural relationship to Dasatinib:

  • Absorption: Likely rapid oral absorption

  • Distribution: Expected to distribute widely throughout tissues

  • Metabolism: Presumably processed through cytochrome P450 (CYP) 3A4-mediated pathways

  • Elimination: Projected half-life similar to Dasatinib (approximately 3-5 hours)

Pharmacodynamics

The pharmacodynamic effects of 2'-Deschloro-2'-hydroxy Dasatinib are expected to include:

  • Inhibition of BCR-ABL kinase activity at nanomolar concentrations

  • Suppression of SRC family kinase signaling pathways

  • Disruption of SFK/FAK and PI3K/PTEN/Akt pathways involved in cancer cell proliferation and survival

  • Induction of apoptosis in leukemic cells through multiple signaling mechanisms

Therapeutic Applications

Current Applications in Research

Current research suggests potential applications of 2'-Deschloro-2'-hydroxy Dasatinib in several therapeutic areas:

Chronic Myeloid Leukemia (CML)

Research indicates that 2'-Deschloro-2'-hydroxy Dasatinib may be effective in treating patients with chronic myeloid leukemia, particularly those who exhibit resistance to Imatinib. The compound's modified structure potentially retains the therapeutic benefits of Dasatinib in achieving hematologic and cytogenetic responses in CML patients.

Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL)

Similar to Dasatinib, 2'-Deschloro-2'-hydroxy Dasatinib holds promise for treating Ph+ ALL. Studies on Dasatinib have demonstrated its ability to induce rapid and deep responses in newly diagnosed patients, suggesting that its derivatives may offer comparable or enhanced effects .

Comparative Analysis with Dasatinib

Structural Comparison

The primary structural difference between 2'-Deschloro-2'-hydroxy Dasatinib and Dasatinib is the replacement of the chlorine atom with a hydroxyl group at the 2' position of the phenyl ring . This substitution changes both the electronic properties and the hydrogen bonding capabilities of the molecule.

FeatureDasatinib2'-Deschloro-2'-hydroxy Dasatinib
Molecular FormulaC22H26ClN7O2SC22H27N7O3S
Molecular Weight488.01 g/mol469.56 g/mol
Key Functional Group at 2' PositionChlorineHydroxyl
Hydrogen Bond Donor at 2' PositionNoYes
Electronegativity at 2' PositionHigh (Cl)Very High (OH)

Efficacy Comparison

While comprehensive clinical efficacy data comparing 2'-Deschloro-2'-hydroxy Dasatinib directly with Dasatinib is limited, research suggests potential advantages in certain clinical scenarios:

  • Theoretical improved binding to specific kinase conformations due to altered hydrogen bonding patterns

  • Potential effectiveness in cases where certain BCR-ABL mutations confer resistance to Dasatinib

  • Possible altered side effect profile compared to Dasatinib

Research Findings and Applications

Experimental Studies

Experimental studies involving Dasatinib derivatives have provided valuable insights into the potential applications of 2'-Deschloro-2'-hydroxy Dasatinib:

  • Structure-Activity Relationship Studies: Research on Dasatinib derivatives including 2'-Deschloro-2'-hydroxy Dasatinib has demonstrated that modifications at the 2' position can significantly impact binding affinity and selectivity profiles .

  • Molecular Modeling: Computational studies suggest that the hydroxyl substitution may create new hydrogen bonding interactions within the kinase binding pocket, potentially altering the binding specificity .

  • Cell-Based Assays: Preliminary investigations indicate that 2'-Deschloro-2'-hydroxy Dasatinib maintains cytotoxic activity against certain leukemic cell lines, suggesting preserved anti-cancer efficacy despite the structural modification.

Synthesis and Development

Synthetic Pathways

The synthesis of 2'-Deschloro-2'-hydroxy Dasatinib involves several key steps, as outlined in patent and research literature :

  • Preparation of the thiazole core structure

  • Coupling with the appropriately substituted 2-hydroxy-6-methylaniline

  • Introduction of the pyrimidine moiety

  • Incorporation of the piperazine component with the hydroxyethyl substituent

The specific synthetic route may vary depending on reaction conditions and starting materials, with several patents describing alternative approaches to obtain the final compound with high purity .

Manufacturing Considerations

The manufacturing of 2'-Deschloro-2'-hydroxy Dasatinib for research or clinical purposes requires careful consideration of:

  • Protection and deprotection strategies for the hydroxyl groups

  • Optimization of reaction conditions to maximize yield and purity

  • Selection of appropriate coupling agents for amide bond formation

  • Purification techniques to ensure high chemical purity

Future Research Directions

Current research trends suggest several promising directions for future investigations into 2'-Deschloro-2'-hydroxy Dasatinib:

Molecular Optimization

Further structural modifications to enhance binding specificity and pharmacokinetic properties represent an important area for continued research. Studies focusing on the development of next-generation derivatives with improved efficacy and reduced toxicity are ongoing .

Resistance Mechanism Studies

Research into the effectiveness of 2'-Deschloro-2'-hydroxy Dasatinib against specific resistance mutations in BCR-ABL and other target kinases could provide valuable insights into its potential clinical utility in refractory disease .

Combination Therapy Approaches

Investigating potential synergistic effects of 2'-Deschloro-2'-hydroxy Dasatinib in combination with other targeted agents or conventional chemotherapeutics represents a promising direction for enhancing therapeutic outcomes in leukemia treatment .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator